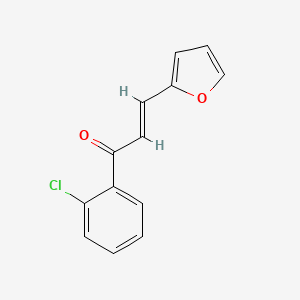
(2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is characterized by the presence of a 2-chlorophenyl group and a furan-2-yl group connected by a propenone bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Claisen-Schmidt Condensation: The most common method for synthesizing (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one is through Claisen-Schmidt condensation. This involves the reaction of 2-chlorobenzaldehyde with 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in ethanol or methanol as a solvent at room temperature or slightly elevated temperatures.
Aldol Condensation: Another method involves the aldol condensation of 2-chlorobenzaldehyde with 2-furyl methyl ketone under basic conditions. This reaction also proceeds in the presence of a base like sodium hydroxide and is usually conducted in an aqueous or alcoholic medium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one can undergo oxidation reactions to form corresponding epoxides or hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.
Reduction: This compound can be reduced to form the corresponding alcohols or alkanes. Typical reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.
Substitution: The furan ring and the chlorophenyl group can undergo various substitution reactions. For example, nucleophilic substitution reactions can replace the chlorine atom with other functional groups using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, palladium on carbon.
Substitution: Sodium methoxide, potassium thiolate.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Flavonoids: (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one is used as an intermediate in the synthesis of various flavonoids and isoflavonoids, which are important in medicinal chemistry.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Research has shown that chalcone derivatives, including this compound, exhibit antimicrobial properties against various bacterial and fungal strains.
Anti-inflammatory Agents: Some studies suggest that this compound may have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
Industry:
Dye and Pigment Production: Chalcone derivatives are used in the production of dyes and pigments due to their vibrant colors and stability.
Polymer Industry: They are also used as monomers or additives in the polymer industry to enhance the properties of polymers.
Mechanism of Action
The mechanism of action of (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways:
Enzyme Inhibition: It may inhibit certain enzymes involved in microbial growth or inflammation, thereby exerting antimicrobial or anti-inflammatory effects.
Reactive Oxygen Species (ROS) Generation: Some studies suggest that chalcone derivatives can generate reactive oxygen species, leading to oxidative stress in microbial cells and subsequent cell death.
Comparison with Similar Compounds
(2E)-1-(2-chlorophenyl)-3-(phenyl)prop-2-en-1-one: Similar structure but with a phenyl group instead of a furan-2-yl group.
(2E)-1-(2-chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one: Similar structure but with a thiophen-2-yl group instead of a furan-2-yl group.
(2E)-1-(2-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness:
- The presence of both a 2-chlorophenyl group and a furan-2-yl group in (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one provides unique chemical properties, such as enhanced reactivity and potential biological activity, compared to similar compounds with different substituents.
Properties
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-6-2-1-5-11(12)13(15)8-7-10-4-3-9-16-10/h1-9H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFXYIJZMOEFAS-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2750307.png)
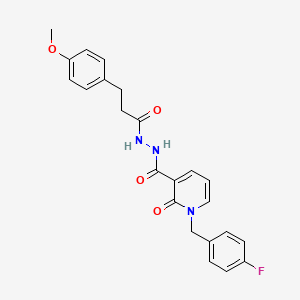
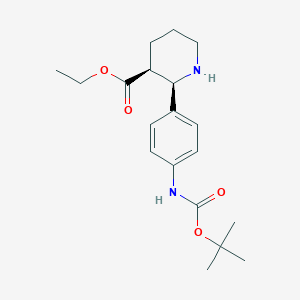


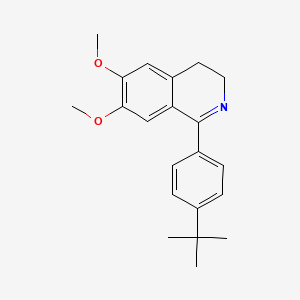

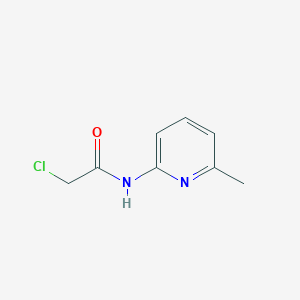
![2-[Cyclohexyl(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2750320.png)
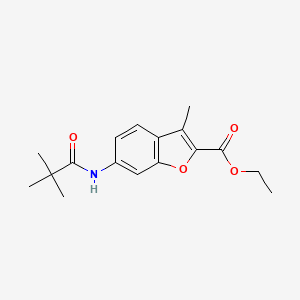
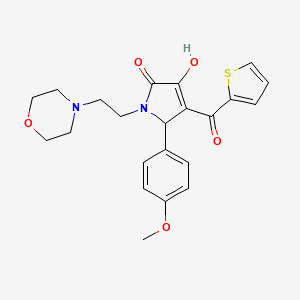
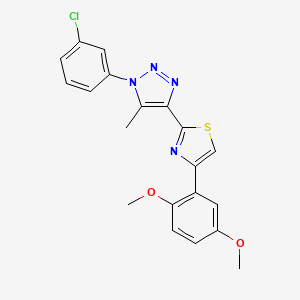
![N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2750325.png)
